2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid
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Overview
Description
2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The cyclopropyl group attached to the pyrazole ring adds to the compound’s unique structural features, making it an interesting subject for scientific research.
Scientific Research Applications
2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals, agrochemicals, and specialty chemicals.
Preparation Methods
The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring, which can be done using reagents like diazomethane or cyclopropylcarbene.
Attachment of the 4-methylpentanoic acid side chain: This can be accomplished through various methods, including alkylation or acylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the cyclopropyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its potential anticancer activity, the compound may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid can be compared with other similar compounds, such as:
3-Cyclopropylpyrazole: A simpler compound with a similar pyrazole ring structure but lacking the 4-methylpentanoic acid side chain.
4-Methylpentanoic acid: A compound with a similar side chain but lacking the pyrazole ring.
Cyclopropylpyrazole derivatives: Other derivatives with different substituents on the pyrazole ring or the cyclopropyl group.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-11(12(15)16)14-6-5-10(13-14)9-3-4-9/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJCESJWSAOXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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